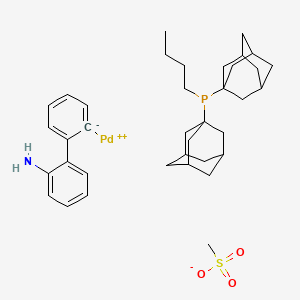
2-Amino-N-isopropyl-3-methyl-N-((S)-1-methylpyrrolidin-3-yl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-N-isopropyl-3-methyl-N-((S)-1-methylpyrrolidin-3-yl)butanamide is a complex organic compound with a unique structure that includes an amino group, an isopropyl group, and a pyrrolidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-isopropyl-3-methyl-N-((S)-1-methylpyrrolidin-3-yl)butanamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Amino Group:
Incorporation of the Isopropyl Group: This step often involves alkylation reactions using isopropyl halides under basic conditions.
Construction of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and catalytic processes may be employed to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-N-isopropyl-3-methyl-N-((S)-1-methylpyrrolidin-3-yl)butanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or other reactive sites.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-Amino-N-isopropyl-3-methyl-N-((S)-1-methylpyrrolidin-3-yl)butanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-Amino-N-isopropyl-3-methyl-N-((S)-1-methylpyrrolidin-3-yl)butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Amino-N-isopropyl-3-methyl-N-thiophen-3-ylmethyl-butanamide
- 2-Amino-N-isopropyl-3-methyl-N-(3-methyl-thiophen-2-ylmethyl)-butyramide
Uniqueness
Compared to similar compounds, 2-Amino-N-isopropyl-3-methyl-N-((S)-1-methylpyrrolidin-3-yl)butanamide may exhibit unique properties due to the presence of the pyrrolidine ring and the specific arrangement of functional groups
Eigenschaften
Molekularformel |
C13H27N3O |
|---|---|
Molekulargewicht |
241.37 g/mol |
IUPAC-Name |
2-amino-3-methyl-N-(1-methylpyrrolidin-3-yl)-N-propan-2-ylbutanamide |
InChI |
InChI=1S/C13H27N3O/c1-9(2)12(14)13(17)16(10(3)4)11-6-7-15(5)8-11/h9-12H,6-8,14H2,1-5H3 |
InChI-Schlüssel |
RIGURTVBDABWNJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(C(=O)N(C1CCN(C1)C)C(C)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


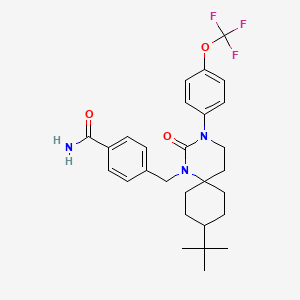
![1-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)ethanol](/img/structure/B14791749.png)
![2-amino-N-[(3,4-dichlorophenyl)methyl]-3-methylbutanamide](/img/structure/B14791761.png)
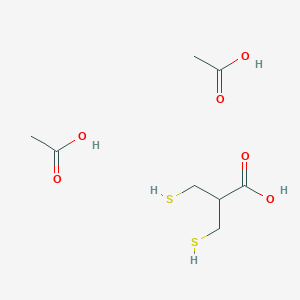
![2-chloro-1-(6-chloro-1H-imidazo[1,2-a]pyridin-4-ium-3-yl)-2,2-difluoroethanone;2-chloro-2,2-difluoroacetate](/img/structure/B14791772.png)
![Phenol, 3-(1-azabicyclo[2.2.2]oct-2-ylmethoxy)-](/img/structure/B14791773.png)
![7-[(1S)-1-aminoethyl]-6-bromo-3-methyl-thiazolo[3,2-a]pyrimidin-5-one;(2S)-2-hydroxy-2-phenyl-acetic acid](/img/structure/B14791777.png)
![6-Hydroxy-8-methyl-1-azabicyclo[3.2.1]octan-3-one](/img/structure/B14791784.png)
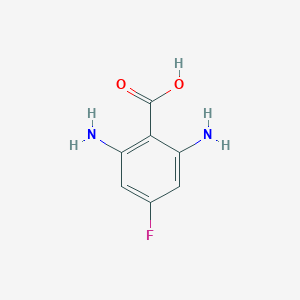
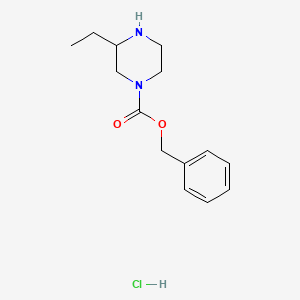
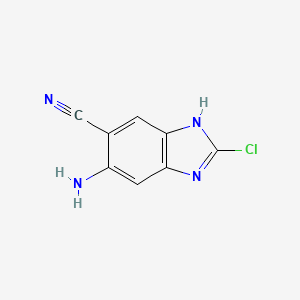
![3-(3a,7a-dihydro-1H-indol-3-yl)-4-[2-[2-(dimethylamino)ethoxy]quinazolin-7-yl]pyrrolidine-2,5-dione](/img/structure/B14791832.png)

